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Compound of Interest

Compound Name: NCP2 Anchor

Cat. No.: B12389071

Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the procurement and utilization of

NCP2 Anchor for laboratory research, with a focus on its application in the synthesis of exon-

skipping oligomer conjugates for studies related to Duchenne muscular dystrophy (DMD).

Product Information: NCP2 Anchor
NCP2 Anchor is a chemical moiety employed in the synthesis of exon-skipping oligomer

conjugates. These conjugates are designed to bind to specific target sequences within pre-

messenger RNA (pre-mRNA), modulating the splicing process to exclude a particular exon.

This is a key strategy in research aimed at restoring the reading frame of mutated genes, such

as the dystrophin gene in DMD.
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Property Value

CAS Number 1380600-13-4

Molecular Formula C38H36N4O8

Molecular Weight 676.71 g/mol

Appearance White to off-white solid

Supplier and Purchasing Information
Supplier Product Name Catalog Number

TargetMol NCP2 Anchor T81693

MedchemExpress NCP2 Anchor HY-153407

CymitQuimica NCP2 Anchor TM-T81693

AbMole BioScience NCP2 Anchor M9608

Note: All products listed are for research use only and are not for human consumption.

Mechanism of Action: Exon Skipping
NCP2 Anchor is conjugated to an antisense oligonucleotide (AON), which is a short, synthetic

nucleic acid sequence complementary to a target region on a pre-mRNA. In the context of

DMD research, the AON is designed to target an exon with a mutation that disrupts the reading

frame of the dystrophin gene. By binding to the target exon, the NCP2-anchored AON sterically

hinders the splicing machinery, causing the targeted exon to be "skipped" or excluded from the

final mature mRNA. This can restore the reading frame, leading to the production of a shorter

but still functional dystrophin protein.
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Figure 1: Mechanism of NCP2-AON Mediated Exon Skipping.

Experimental Protocols
The following are generalized protocols for the synthesis and application of NCP2-anchored

oligomers for exon skipping studies. Researchers should adapt these protocols based on their

specific experimental needs and the manufacturer's instructions.

Protocol 1: Synthesis of NCP2-Anchored Antisense
Oligonucleotide
This protocol is a high-level overview based on methodologies described in patent literature for

the synthesis of phosphorodiamidate morpholino oligomers (PMOs) using an NCP2 anchor.[1]

[2]

Materials:
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NCP2 Anchor

Protected and activated morpholino subunits

Solid support medium

Appropriate solvents and reagents for solid-phase synthesis

Cleavage and deprotection reagents

HPLC for purification

Methodology:

Support Functionalization: The synthesis begins by attaching the first morpholino subunit to a

solid support.

Iterative Coupling: The oligomer is synthesized by sequentially coupling the protected and

activated morpholino subunits to the support-bound growing chain.

NCP2 Anchor Conjugation: The NCP2 anchor is typically conjugated to the 5' end of the

completed oligomer chain.

Cleavage and Deprotection: The synthesized NCP2-AON is cleaved from the solid support,

and all protecting groups are removed.

Purification: The final product is purified using high-performance liquid chromatography

(HPLC) to ensure high purity.
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Figure 2: Workflow for Synthesis of NCP2-Anchored AON.
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Protocol 2: In Vitro Evaluation of Exon Skipping
Efficiency
This protocol describes how to assess the efficacy of an NCP2-anchored AON in inducing exon

skipping in patient-derived cells.[3][4]

Materials:

Patient-derived myoblasts or fibroblasts with the target mutation

Cell culture medium and supplements

NCP2-anchored AON

Transfection reagent (e.g., Endo-Porter)

RNA extraction kit

Reverse transcription kit

PCR reagents and primers flanking the target exon

Agarose gel or capillary electrophoresis system for analysis

Methodology:

Cell Culture: Culture patient-derived cells under appropriate conditions. If using fibroblasts,

differentiate them into myotubes.

Transfection: Transfect the cells with the NCP2-anchored AON at various concentrations

using a suitable transfection reagent. Include a negative control (untreated or mock-

transfected cells).

Incubation: Incubate the cells for 48-72 hours to allow for AON uptake and action.

RNA Extraction: Harvest the cells and extract total RNA using a commercial kit.

Reverse Transcription (RT-PCR): Synthesize cDNA from the extracted RNA.
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PCR Amplification: Perform PCR using primers that flank the target exon. This will amplify

both the full-length and the exon-skipped transcripts.

Analysis: Analyze the PCR products by gel electrophoresis. The presence of a smaller band

corresponding to the exon-skipped transcript indicates successful exon skipping. The

intensity of the bands can be quantified to estimate the skipping efficiency.

Protocol 3: Quantification of Dystrophin Protein
Restoration
Following the confirmation of exon skipping at the RNA level, it is crucial to verify the

restoration of dystrophin protein expression.[3]

Materials:

Cell lysates from transfected cells (from Protocol 2)

Protein quantification assay (e.g., BCA)

SDS-PAGE gels

Western blotting apparatus

Primary antibody against dystrophin

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Methodology:

Protein Extraction and Quantification: Lyse the transfected cells and quantify the total protein

concentration.

SDS-PAGE: Separate the protein lysates by SDS-PAGE. Due to dystrophin's large size, a

low-percentage acrylamide gel is recommended.
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Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Immunoblotting:

Block the membrane to prevent non-specific antibody binding.

Incubate with a primary antibody specific for dystrophin.

Wash and incubate with an HRP-conjugated secondary antibody.

Detection: Add a chemiluminescent substrate and visualize the protein bands using an

imaging system. The presence of a band at the expected molecular weight for the truncated

dystrophin protein confirms successful protein restoration.
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Figure 3: Experimental Workflow for In Vitro Evaluation.

Storage and Handling
NCP2 Anchor (Solid):

Store at 4°C for short-term storage.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b12389071/docs?utm_src=pdf-body-img#application-notes-and-protocols-for-ncp2-anchor-in-research
https://www.benchchem.com/product/b12389071/docs?utm_src=pdf-body#application-notes-and-protocols-for-ncp2-anchor-in-research
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12389071?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


For long-term storage, refer to the supplier's recommendations, which may include storage

at -20°C.

NCP2-Anchored Oligonucleotide (in solution):

Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.

Protect from light.

Avoid repeated freeze-thaw cycles.

Disclaimer: These protocols are intended as a guide. Researchers should consult relevant

literature and optimize conditions for their specific experimental setup.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. data.epo.org [data.epo.org]

2. US11384105B2 - Processes for preparing oligomers - Google Patents
[patents.google.com]

3. Systemic administration of the antisense oligonucleotide NS‐089/NCNP‐02 for skipping of
exon 44 in patients with Duchenne muscular dystrophy: Study protocol for a phase I/II
clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

4. Evaluation of Exon Skipping and Dystrophin Restoration in In Vitro Models of Duchenne
Muscular Dystrophy - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf
[ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols for NCP2 Anchor in
Research]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12389071/docs#application-notes-and-protocols-for-
ncp2-anchor-in-research]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b12389071?utm_src=pdf-custom-synthesis#bc-rfq
https://data.epo.org/publication-server/rest/v1.2/publication-dates/2024-04-10/patents/EP4122497NWB1/document.pdf
https://patents.google.com/patent/US11384105B2/en
https://patents.google.com/patent/US11384105B2/en
https://pmc.ncbi.nlm.nih.gov/articles/PMC10275280/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10275280/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10275280/
https://www.ncbi.nlm.nih.gov/books/NBK584230/
https://www.ncbi.nlm.nih.gov/books/NBK584230/
https://www.ncbi.nlm.nih.gov/books/NBK584230/
https://www.benchchem.com/product/b12389071/docs#application-notes-and-protocols-for-ncp2-anchor-in-research
https://www.benchchem.com/product/b12389071/docs#application-notes-and-protocols-for-ncp2-anchor-in-research
https://www.benchchem.com/product/b12389071/docs#application-notes-and-protocols-for-ncp2-anchor-in-research
https://www.benchchem.com/product/b12389071/docs#application-notes-and-protocols-for-ncp2-anchor-in-research
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12389071?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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